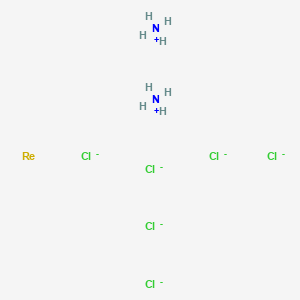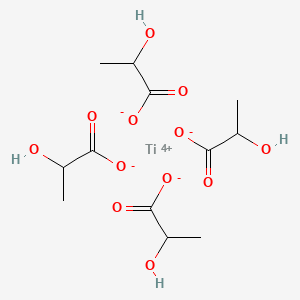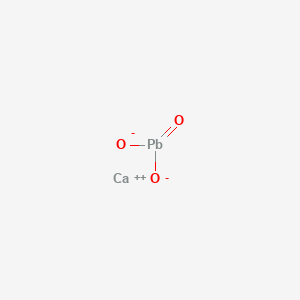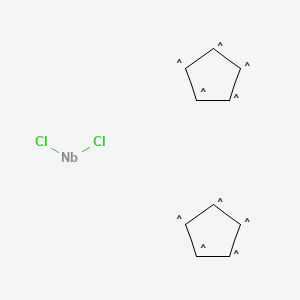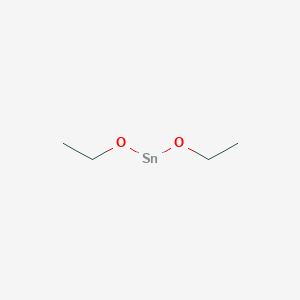
Tin (II) ethoxide
Descripción general
Descripción
Synthesis Analysis
Tin (II) ethoxide can be synthesized from tin (II) chloride reacting with ethanol in the presence of triethylamine, forming tin (II) ethoxide and tin (II) methoxide. These alkoxides readily hydrolyze, leading to the formation of intermediate tin (II) oxide alkoxides, which react readily with hydroxylic compounds, suggesting interesting possibilities as synthetic aids (Morrison & Haendler, 1967).
Molecular Structure Analysis
Studies on tin (II) aminoalkoxides and heterobimetallic derivatives, including tin (II) ethoxide, have provided insights into their molecular structures. For instance, structural investigations have shown that tin (II) compounds can form complex geometries, including cage structures, when reacting with certain ligands. These structures have implications for understanding the reactivity and applications of tin (II) ethoxide in various chemical processes (Hollingsworth et al., 2006).
Chemical Reactions and Properties
Tin (II) ethoxide participates in various chemical reactions, demonstrating its utility in synthetic chemistry. For example, it has been shown to react with N,N'-dimethylaminoethanol to yield products alongside hydrolysis products, indicating its reactive nature and potential for forming complex compounds (Hollingsworth et al., 2006).
Physical Properties Analysis
The physical properties of tin (II) ethoxide, like those of other tin alkoxides, are influenced by their molecular structure. While specific studies focusing on the physical properties of tin (II) ethoxide were not identified, tin alkoxides generally are sensitive to moisture and may exhibit varying degrees of solubility in organic solvents, which is crucial for their handling and application in chemical syntheses.
Chemical Properties Analysis
The chemical properties of tin (II) ethoxide reflect its reactivity with other compounds, including its hydrolysis in the presence of water and its reactions with hydroxylic compounds. These reactions are significant for the synthesis and application of tin (II) ethoxide in material science and organic synthesis. The ability of tin (II) ethoxide to form complex structures with other compounds also highlights its versatility in chemical reactions (Morrison & Haendler, 1967).
Aplicaciones Científicas De Investigación
Catalyst Synthesis
Tin (II) ethoxide is used in the synthesis of various catalysts . The specific procedures and outcomes can vary greatly depending on the type of catalyst being synthesized.
Formation of Tin/Tin Oxide Nanostructures
Tin (II) ethoxide plays a role in the formation of tin/tin oxide nanostructures . These nanostructures have characteristic physical and chemical properties that allow their use as functional materials in various fields such as energy storage, photocatalytic processes, gas sensors, and solar cells . The synthesis of these composite materials can be in the form of powder or thin film .
Production of Tin Oxide Nanowires
Tin (II) ethoxide can be used as a precursor for the production of tin oxide (SnOx) nanowires . These nanowires have potential applications in various fields such as electronics, photonics, and energy storage .
Organometallic Compound
Tin (II) ethoxide is an organometallic compound . Organometallic compounds have applications in various fields such as organic synthesis, medicine, and materials science .
Safety And Hazards
Propiedades
IUPAC Name |
diethoxytin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWFNSALCEAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Sn]OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin (II) ethoxide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




